6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS No.: 2097966-86-2
Cat. No.: VC3148250
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097966-86-2 |
|---|---|
| Molecular Formula | C11H10FN3O2 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) |
| Standard InChI Key | RNWJDXVVQJABEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |
| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |
Introduction
Chemical Identity and Structural Characteristics
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a fluorinated benzyl-substituted pyrimidine derivative with significant structural features that contribute to its chemical properties and potential biological activities. The compound consists of a pyrimidine-2,4-dione core (similar to uracil) with a 4-fluorobenzyl group connected through an amino linkage at the 6-position.
Basic Chemical Properties
The fundamental chemical properties of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2097966-86-2 |
| Molecular Formula | C11H10FN3O2 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione |
| PubChem Compound ID | 121205388 |
These properties provide essential information for researchers working with this compound in laboratory settings.
Structural Identifiers
For computational chemistry applications and database searching, the following structural identifiers are valuable:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) |
| Standard InChIKey | RNWJDXVVQJABEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |
| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F |
These identifiers facilitate precise chemical structure representation across different chemical databases and computational platforms.
Structural Features and Bonding
The molecular structure of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione incorporates several key structural elements that define its chemical behavior:
Core Structure
The compound features a pyrimidine-2,4-dione core with the following characteristics:
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Two carbonyl groups at positions 2 and 4 of the pyrimidine ring
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Two NH groups at positions 1 and 3, capable of forming hydrogen bonds
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A carbon-carbon double bond between positions 5 and 6
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A 4-fluorobenzyl substituent attached through an amino linkage at position 6
Functional Group Analysis
The presence of specific functional groups contributes to the compound's chemical reactivity:
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The pyrimidine-2,4-dione core provides hydrogen bond donors and acceptors through its NH and C=O groups
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The secondary amine (NH) linkage between the core and the benzyl group serves as both hydrogen bond donor and acceptor
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The fluorine substituent at the para position of the benzyl group introduces electronic effects that influence both physical properties and potential biological interactions
Synthesis Methods
The synthesis of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione can be approached through several methodologies based on established pyrimidine chemistry.
General Synthetic Approaches
The synthesis of 6-substituted pyrimidine-2,4-diones typically involves condensation reactions between appropriate starting materials. For instance, 6-substituted pyrimidine-2,4-diones can be achieved through the reaction of 2,6-diaminopyrimidine with α-halomethylbenzylketones.
Comparison with Similar Compounds
Understanding structural relationships between 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione and similar compounds provides valuable context for interpreting its properties.
Structurally Related Compounds
Several structurally related compounds appear in the literature:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione | C11H9FN2O3 | 236.20 g/mol | Contains oxygen linkage instead of amino linkage |
| 6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione | C11H10FN3O2 | 235.21 g/mol | Fluorobenzyl at position 3, simple amino at position 6 |
The compound 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione differs primarily in having an oxygen atom connecting the benzyl group to the pyrimidine core rather than an amino group . Meanwhile, 6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione features a different substitution pattern with the fluorobenzyl group at position 3 and a simple amino group at position 6 .
Extended Structural Relatives
The pyrimidine-2,4-dione core serves as a scaffold for numerous bioactive compounds, including:
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which incorporate a fused thiophene ring with demonstrated enzyme inhibitory properties
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6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which feature a fused pyridine ring and have shown α-glucosidase inhibitory activity
These extended structural relatives demonstrate the versatility of the pyrimidine-2,4-dione scaffold in medicinal chemistry applications.
Research Implications and Future Directions
Research involving 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione could be directed in several promising areas:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable information about structure-activity relationships:
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Variation of the position of the fluorine on the benzyl group
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Replacement of fluorine with other halogens or functional groups
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Modification of the linking group between the pyrimidine core and the benzyl group
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Introduction of additional substituents on the pyrimidine ring
These studies would provide insights into the structural requirements for biological activity.
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